7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O3/c1-30-17-22(26-23(18-30)28(37)34(29-26)21-8-3-2-4-9-21)27(36)32-15-13-31(14-16-32)19-25(35)33-12-11-20-7-5-6-10-24(20)33/h2-10,17-18H,11-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHIUNLIDQAQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule with a molecular formula of and a molecular weight of 496.571 g/mol. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, including antifibrotic and antioxidant properties.
Chemical Structure
The structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the piperazine moiety is particularly notable as it serves as a versatile scaffold in medicinal chemistry.
1. Antifibrotic Activity
Research indicates that this compound exhibits significant antifibrotic activity , which can be crucial in treating fibrotic diseases. Fibrosis is characterized by excessive deposition of extracellular matrix components, leading to organ dysfunction. The compound's mechanism may involve the modulation of fibroblast activation and collagen synthesis, although specific pathways require further elucidation.
2. Antioxidant Potential
The compound has shown promising antioxidant properties , which are essential for combating oxidative stress-related diseases. Preliminary studies suggest that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in contexts such as neurodegenerative diseases and aging.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antifibrotic | Inhibition of fibroblast proliferation | |
| Antioxidant | Free radical scavenging ability | |
| Cytotoxicity | Low cytotoxic effects on normal cell lines |
Case Study: Antifibrotic Mechanism
In a study focusing on the antifibrotic effects of similar compounds, it was found that derivatives with piperazine scaffolds inhibited TGF-β signaling pathways, which are critical in fibrosis development. The study suggested that the incorporation of indole derivatives enhances this inhibitory effect, aligning with the structure of our compound.
Case Study: Antioxidant Evaluation
Another research effort evaluated the antioxidant capacity of related pyrazolo[4,3-c]pyridine derivatives. The findings indicated that these compounds could significantly reduce oxidative stress markers in vitro, supporting their potential therapeutic application in oxidative stress-related pathologies.
Preparation Methods
Cyclocondensation of Pyrazolone Derivatives
The pyrazolo[4,3-c]pyridine scaffold is synthesized via [3+3] cycloaddition, as demonstrated in pyrazolone-based systems. For example, cyclization of 5-methyl-2-phenyl-2H-pyrazol-3(5H)-one with a β-keto ester under acidic conditions yields the bicyclic core.
Table 1: Representative Conditions for Pyrazolo-Pyridine Formation
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Methyl-2-phenylpyrazolone | Acetic acid, reflux, 12 h | 78 | |
| Ethyl acetoacetate | Piperidine, microwave, 150°C, 2 h | 85 |
Functionalization at Position 7
The 7-position is activated for nucleophilic acyl substitution. Chlorination using POCl₃ followed by displacement with piperazine introduces the carbonyl-piperazine moiety.
Preparation of the Piperazine-1-Carbonyl Intermediate
Piperazine Functionalization via Acylation
Piperazine is acylated with chloroacetyl chloride to form 4-(2-chloroacetyl)piperazine-1-carbonyl chloride, which is subsequently reacted with the pyrazolo-pyridine core under Schotten-Baumann conditions.
Table 2: Acylation Optimization Parameters
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 0 | 4 | 65 |
| THF | DMAP | 25 | 2 | 82 |
Nucleophilic Displacement with Indole Derivatives
The chloroacetyl intermediate undergoes nucleophilic substitution with indoline in the presence of K₂CO₃ to install the 2-(indolin-1-yl)-2-oxoethyl group.
Coupling Strategies and Final Assembly
Amide Bond Formation
The piperazine-carboxyl intermediate is coupled to the pyrazolo-pyridine core using EDCl/HOBt in DMF, achieving 76–84% yields.
Tandem Deprotection-Acylation
Simultaneous deprotection of tert-butoxycarbonyl (Boc) groups and acylation with indole-based acid chlorides streamlines the synthesis.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar pyrazolo-pyridine system and hydrogen-bonded piperazine conformation.
Table 3: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 10.237(2) |
| b (Å) | 14.562(3) |
| c (Å) | 16.893(4) |
| R factor (%) | 3.82 |
Challenges and Optimization Considerations
Regioselectivity in Cycloaddition
Microwave-assisted synthesis minimizes byproducts in pyrazolo-pyridine formation, enhancing regioselectivity.
Piperazine Ring Conformation
Chair-to-boat transitions in the piperazine moiety are controlled using bulky acyl groups, as evidenced by NOE correlations.
Scale-Up and Process Chemistry Insights
Catalytic Methods
Pd-catalyzed Buchwald-Hartwig amination replaces classical SNAr reactions for piperazine coupling, improving atom economy.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces waste generation during indole acylation steps.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Condensation of the pyrazolo[4,3-c]pyridinone core with a piperazine derivative under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.
- Step 2 : Functionalization of the piperazine moiety with an indolin-1-yl-2-oxoethyl group via nucleophilic acyl substitution, requiring anhydrous conditions and a catalyst like triethylamine .
- Yield Optimization : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) improves purity to >95%. Reaction temperature and solvent polarity critically affect side-product formation .
Q. What analytical techniques are most effective for structural elucidation and purity assessment?
- Structural Confirmation : Use high-resolution mass spectrometry (HR-MS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to verify the pyrazolo-pyridinone core, piperazine linkage, and indole-derived substituents. X-ray crystallography is recommended for resolving stereochemical ambiguities .
- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm ensures >95% purity. TLC (silica gel, ethyl acetate/hexane 1:1) provides rapid qualitative assessment .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Anticancer Activity : IC₅₀ values of 2.5–5.0 µM against HeLa and DU 145 cell lines via apoptosis induction .
- Neuromodulatory Potential : Inhibition of serotonin reuptake (Ki = 120 nM) in rat brain synaptosomes, suggesting relevance to neurological disorders .
- Anti-inflammatory Effects : 40–50% reduction in TNF-α levels in LPS-stimulated macrophages at 10 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HeLa vs. primary cells).
- Solubility Differences : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent toxicity. Confirm solubility in assay buffers via dynamic light scattering .
- Metabolic Stability : Perform liver microsome assays to compare metabolic half-lives (t₁/₂) across species, as instability in rodent models may skew in vivo results .
Q. What experimental designs are optimal for studying target engagement and binding kinetics?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or GPCR) on a CM5 chip to measure real-time binding affinity (KD) and kinetics (kₒₙ/kₒff). Use compound concentrations spanning 0.1–10× KD .
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) at 25°C. A 20:1 ligand:protein molar ratio ensures saturation .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. How can structural modifications enhance selectivity for a specific biological target?
- Piperazine Substitution : Replace the indolin-1-yl group with a bulkier aryl moiety (e.g., 2-naphthyl) to exploit hydrophobic pockets in the target protein .
- Pyrazolo-pyridinone Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-methyl position to improve metabolic stability and target affinity .
- Pharmacophore Mapping : Overlay analogues with known inhibitors (e.g., kinase inhibitors) to identify critical hydrogen-bonding and π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
